molecular formula C12H21NO2 B8604711 tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate

tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate

Cat. No.: B8604711
M. Wt: 211.30 g/mol
InChI Key: MWKRDIXJPNEIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate typically involves the protection of the amine group in 2-methyl-4-methylenepiperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate involves the protection of the amine group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate is unique due to its specific structure, which includes both a Boc-protected amine and a methylene group. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate

InChI

InChI=1S/C12H21NO2/c1-9-6-7-13(10(2)8-9)11(14)15-12(3,4)5/h10H,1,6-8H2,2-5H3

InChI Key

MWKRDIXJPNEIPH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C)CCN1C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.41 g of 1-benzyl-2-methyl-4-methylenepiperidone was dissolved in 70 ml of dichloroethane and 5.92 g of 1-chloroethyl chloroformate was added thereto under ice-cooling. After heating the mixture under reflux for 50 minutes, 100 ml of methanol was added thereto and the resulting mixture was allowed to stand at room temperature overnight. Then triethylamine was added to the reaction mixture under ice-cooling until the pH value reached 9. Further, 7.64 g of tert-butyl dicarbonate was added thereto and the resulting mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, diluted with ethyl acetate, washed successively with water, 1 N hydrochloric acid, a saturated aqueous solution of sodium chloride and a saturated aqueous solution of sodium bicarbonate and dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure and the obtained residue was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate) to thereby give 7.2 g of the title compound as a colorless oily substance.
[Compound]
Name
1-benzyl-2-methyl-4-methylenepiperidone
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.92 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
tert-butyl dicarbonate
Quantity
7.64 g
Type
reactant
Reaction Step Five

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